molecular formula C17H16N2O B12572843 4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one CAS No. 202800-65-5

4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B12572843
CAS No.: 202800-65-5
M. Wt: 264.32 g/mol
InChI Key: KKJQCHCXJJVKCW-UHFFFAOYSA-N
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Description

4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization of hydrazones: Using hydrazine derivatives and appropriate aldehydes or ketones.

    Condensation reactions: Involving benzyl and phenyl substituents with pyridazine precursors.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalytic processes: Utilizing catalysts to enhance reaction rates.

    Controlled temperature and pressure: To ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Introduction of different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate.

    Reducing agents: Like sodium borohydride.

    Substitution reagents: Including halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield oxo derivatives.

    Reduction: Can produce dihydro derivatives.

    Substitution: Results in various substituted pyridazines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for various diseases.

    Industry: Utilization in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    Pathways: Affecting signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-6-phenylpyridazine: Lacks the dihydro component.

    4,5-Dihydro-6-phenylpyridazin-3(2H)-one: Without the benzyl group.

    6-Phenyl-4,5-dihydropyridazin-3(2H)-one: Missing the benzyl substituent.

Uniqueness

4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.

Properties

CAS No.

202800-65-5

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

5-benzyl-3-phenyl-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C17H16N2O/c20-17-15(11-13-7-3-1-4-8-13)12-16(18-19-17)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,19,20)

InChI Key

KKJQCHCXJJVKCW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NN=C1C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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